molecular formula C6H4BBr2FO2 B8202238 (3,4-Dibromo-2-fluorophenyl)boronic acid

(3,4-Dibromo-2-fluorophenyl)boronic acid

Cat. No. B8202238
M. Wt: 297.71 g/mol
InChI Key: ANKANWSFRAZEID-UHFFFAOYSA-N
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Description

“(3,4-Dibromo-2-fluorophenyl)boronic acid” is a chemical compound with a molecular weight of 297.71 . It is a solid substance at room temperature . The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C6H4BBr2FO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,11-12H" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code "1S/C6H4BBr2FO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,11-12H" . This indicates that the molecule consists of a phenyl ring with bromine atoms at the 3rd and 4th positions, a fluorine atom at the 2nd position, and a boronic acid group attached to the phenyl ring.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds, which have applications in various fields, including medicinal chemistry .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 297.71 .

Safety and Hazards

“(3,4-Dibromo-2-fluorophenyl)boronic acid” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3,4-dibromo-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKANWSFRAZEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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